molecular formula C26H22ClN3O3S B2364434 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 894554-62-2

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2364434
CAS RN: 894554-62-2
M. Wt: 491.99
InChI Key: LUORSNUFOWJFPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indoline, a thiazolidine, and an acetamide . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step organic reactions that involve the formation of the various rings and the attachment of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as elemental analysis, are typically used to confirm the structure of synthesized compounds .

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-2-17-7-11-19(12-8-17)28-23(31)15-29-22-6-4-3-5-21(22)26(25(29)33)30(24(32)16-34-26)20-13-9-18(27)10-14-20/h3-14H,2,15-16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORSNUFOWJFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide

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